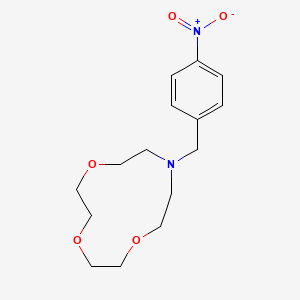10-(4-Nitrobenzyl)-1,4,7-trioxa-10-azacyclododecane
CAS No.: 300359-71-1
Cat. No.: VC6523861
Molecular Formula: C15H22N2O5
Molecular Weight: 310.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 300359-71-1 |
|---|---|
| Molecular Formula | C15H22N2O5 |
| Molecular Weight | 310.35 |
| IUPAC Name | 10-[(4-nitrophenyl)methyl]-1,4,7-trioxa-10-azacyclododecane |
| Standard InChI | InChI=1S/C15H22N2O5/c18-17(19)15-3-1-14(2-4-15)13-16-5-7-20-9-11-22-12-10-21-8-6-16/h1-4H,5-13H2 |
| Standard InChI Key | ADVUCUCSVSOBQR-UHFFFAOYSA-N |
| SMILES | C1COCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
Core Macrocyclic Framework
The parent compound, 1,4,7-trioxa-10-azacyclododecane (CAS 41775-76-2), is a 12-membered macrocycle containing three oxygen atoms and one nitrogen atom within its ring structure . Its molecular formula is , with a molecular weight of 175.225 g/mol . The nitrogen atom occupies the 10th position in the ring, creating a distinct electron-rich cavity capable of selectively binding cations, particularly alkali and alkaline earth metals .
4-Nitrobenzyl Substituent
Synthesis and Purification
Parent Compound Synthesis
1,4,7-Trioxa-10-azacyclododecane is typically synthesized via cyclization reactions involving ethylene oxide derivatives and ammonia or amines. Arnold et al. (1988) reported a high-yield route using triethyl orthoformate and substituted triazoles under refluxing tetrahydrofuran . The process emphasizes anhydrous conditions to prevent hydrolysis byproducts, a consideration critical for maintaining macrocycle integrity .
Derivatization with 4-Nitrobenzyl
The 4-nitrobenzyl group is introduced via nucleophilic alkylation of the macrocycle’s nitrogen atom. A plausible synthesis involves:
-
Alkylation Reaction: Reacting 1,4,7-trioxa-10-azacyclododecane with 4-nitrobenzyl bromide in the presence of a base (e.g., ) in a polar aprotic solvent like dimethylformamide (DMF) .
-
Reflux Conditions: Maintaining temperatures of 80–100°C for 12–24 hours to ensure complete substitution .
-
Purification: Chromatographic separation (e.g., silica gel) or recrystallization from ethanol/water mixtures to isolate the product .
Key Challenges:
-
Competitive Hydrolysis: The nitrobenzyl bromide’s sensitivity to moisture necessitates strict anhydrous conditions .
-
Byproduct Formation: Incomplete alkylation may yield unsubstituted macrocycle or di-substituted impurities, detectable via HPLC with acetonitrile/water mobile phases .
Coordination Chemistry and Applications
Cation Binding Selectivity
The parent macrocycle exhibits preferential binding for and ions due to its cavity size (≈1.2–1.5 Å) . The nitrobenzyl group’s electron-withdrawing effect likely shifts selectivity toward smaller, harder cations like or , though experimental validation is required.
Supramolecular Applications
-
Ion-Selective Sensors: Integration into polymeric membranes for electrochemical detection of heavy metals .
-
Phase Transfer Catalysis: Facilitating reactions between aqueous and organic phases by sequestering cations .
-
Drug Delivery Systems: Functionalization with targeting moieties (e.g., antibodies) for site-specific payload release, leveraging the nitro group’s reducibility to amines under physiological conditions .
Future Research Directions
-
Structural Confirmation: Single-crystal X-ray diffraction to elucidate substituent orientation and cavity distortion .
-
Quantum Chemical Studies: Density functional theory (DFT) calculations to predict binding constants and redox behavior.
-
Biological Screening: Evaluation of antimicrobial or anti-inflammatory activity, inspired by triazole-derived pharmacophores .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume